molecular formula C7H9NO B094101 2,6-Dimethylpyridine N-oxide CAS No. 1073-23-0

2,6-Dimethylpyridine N-oxide

Cat. No. B094101
M. Wt: 123.15 g/mol
InChI Key: LIDGFHXPUOJZMK-UHFFFAOYSA-N
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Patent
US08114888B2

Procedure details

A solution of 2,6-lutidine (19, 23 ml, 200 mmol) and 50% hydrogen peroxide (15 ml) in glacial acetic acid (100 ml) is refluxed at 110° C. for 3 hours. The solution is then concentrated in vacuo at 40° C. to approximately 60 ml. Water (20 ml) is added, and the concentration process is repeated three times. The concentrated solution is further dried by lyophilizer overnight, yielding 26 g of 2,6-Lutidine 1-oxide (20) that contains approximately 10% acetic acid. 1H NMR (300 MHz, CDCl3) δ 2.52 (s, 6H), 7.15 (m, 3H). MS, m/z 124 (M+1), 247 (2M+1).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[OH:9]O>C(O)(=O)C>[N+:1]1([O-:9])[C:6]([CH3:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8]

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
15 mL
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo at 40° C. to approximately 60 ml
ADDITION
Type
ADDITION
Details
Water (20 ml) is added
CUSTOM
Type
CUSTOM
Details
The concentrated solution is further dried by lyophilizer overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
[N+]=1(C(=CC=CC1C)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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